吡啶环烷穴

描述

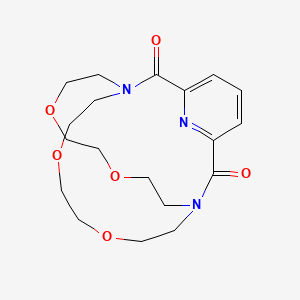

Pyridinophanes are macrocycles consisting of pyrimidine moieties bridged to each other with alkyl spacers . They are the focus of many studies as biological mimics, chelators, and catalytic precursors . The development of mechanoresponsive polymers has emerged as a new, attractive area of research in which changes at the molecular level exert macrolevel effects in the bulk material .

Synthesis Analysis

The synthesis of Pyridinophane cryptand involves various procedures. The N,N′-di(tosyl)-2,11-diaza3,3pyridinophane (TsN4) precursor was sought after as a starting point for the preparation of various symmetric and asymmetric pyridinophane-derived ligands . This optimized synthesis of TsN4 also led to the development of symmetric RN4 derivatives as well as the asymmetric derivative N-(tosyl)-2,11-diaza3,3pyridinophane (TsHN4) .

Molecular Structure Analysis

The molecular structure of Pyridinophane cryptand has been studied using computational chemistry methods . The accuracy of selected computational methods was confirmed with comparison between available X-ray data and computational results . A series of nickel(II) pyridinophane complexes were synthesized and characterized by X-ray crystallographic analysis .

Chemical Reactions Analysis

The chemical reactions involving Pyridinophane cryptand have been studied. The involvement of paramagnetic Ni(I)/Ni(III) species has been commonly implicated in the catalytic cycle . The key catalytic steps of oxidative addition, transmetalation, and reductive elimination have rarely been observed directly .

Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridinophane cryptand have been analyzed. The energies of complexation reactions were calculated in both gas phase and solution at B3LYP/6-31+G(d) and B3LYP/6-311++G(3df,2pd) levels of theory . The results suggested that [CuL]+2 and [CoL]+2 structures could be the most and the least stable systems, respectively .

科学研究应用

配位能力和选择性

吡啶环烷穴表现出对各种离子的显着选择性和配位能力。例如,(Takemura 等人,2003 年) 的一项研究表明,基于吡啶环烷穴的穴合物对 Li+ 和 Na+ 离子表现出选择性配位能力。该研究重点介绍了在这种情况下杂原子的配位能力顺序。

结构多样性和位置变化

吡啶环烷,包括吡啶冠醚和吡啶环烷,已因其结构多样性而受到调查。Majestic 和 Newkome(1982 年)讨论了基于其碳桥连单元和这些桥连发生的 2,6-、3,5- 或 2,5- 位等位置的吡啶环烷的变化 (Majestic & Newkome, 1982).

穴合物中的宿主偏好

像吡啶环烷这样的穴合物可以对某些金属离子表现出偏好。 (Marrs 等人,1993 年) 的一项研究发现,六亚氨基吡啶环烷穴合物对双铜 (I) 离子的宿主偏好高于 Cu(II) 离子。这表明了其在金属离子分离或检测中的特异性和潜在应用。

离子载体性质和生物效应

吡啶环烷穴已因其离子载体性质和对生物系统的影响而受到研究。Tümmler 等人(1978 年)研究了吡啶环烷穴对蛙运动神经和鼠心脏细胞的影响,揭示了膜兴奋性和能量消耗的变化 (Tümmler 等人,1978 年)。

在电极和传感器中的应用

吡啶环烷穴已用于离子选择性电极的开发。Hasse 等人(1994 年)探索了吡啶环烷作为 PVC 基膜电极中的离子载体的用途,特别是用于银离子检测,展示了其在传感器技术中的潜力 (Hasse 等人,1994 年)。

合成和化学性质

吡啶环烷穴的合成和化学性质一直是研究的主题,提供了对其稳定性和反应性的见解。Parker(1983 年)讨论了合成穴合物(包括吡啶环烷穴)的经典方法及其化学行为 (Parker, 1983)。

作用机制

The mechanism of action of Pyridinophane cryptand involves the tridentate pyridinophane ligands RN3 that allow for detailed mechanistic studies of the photocatalytic C–O coupling reaction . The derived (RN3)Ni complexes are active catalysts under mild conditions and without an additional photocatalyst .

安全和危害

While specific safety and hazards information for Pyridinophane cryptand was not found in the search results, it’s important to note that all chemicals should be handled with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

未来方向

The future directions of Pyridinophane cryptand research involve the development of new, mechanoresponsive polymer materials . The field has been dominated by the use of organic mechanophores, and only recently has the use of organotransition metal complexes as tunable, dynamic mechanophores emerged as a promising research direction .

属性

IUPAC Name |

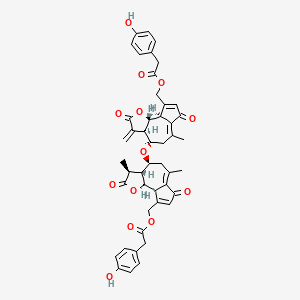

4,7,13,16-tetraoxa-1,10,26-triazatricyclo[8.8.7.120,24]hexacosa-20(26),21,23-triene-19,25-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-18-16-2-1-3-17(20-16)19(24)22-6-10-27-14-12-25-8-4-21(18)5-9-26-13-15-28-11-7-22/h1-3H,4-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPQFLYNVLNUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCN2CCOCCOCCN1C(=O)C3=NC(=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210691 | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61696-67-1 | |

| Record name | Pyridinophane cryptand | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061696671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinophane cryptand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

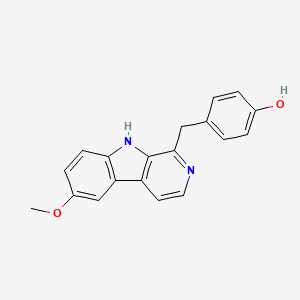

![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)

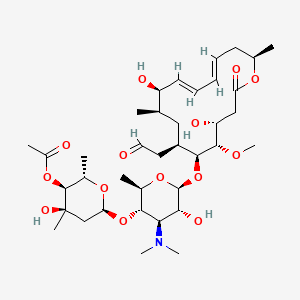

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)

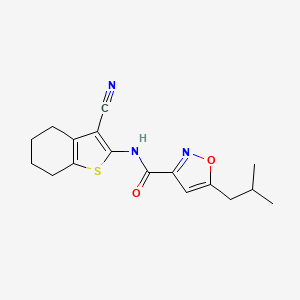

![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)

![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)